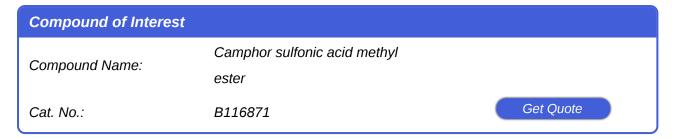


# Spectroscopic Data of Camphor Sulfonic Acid Methyl Ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **camphor sulfonic acid methyl ester**, a key intermediate in organic synthesis and pharmaceutical development. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presented in a clear and accessible format to support research and development activities.

## **Compound Information**



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Compound Name	Camphor Sulfonic Acid Methyl Ester
IUPAC Name	Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
CAS Number	62319-13-5[1]
Molecular Formula	C11H18O4S[1]
Molecular Weight	246.32 g/mol [1]
Structure	
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# Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available peer-reviewed spectrum for **camphor sulfonic acid methyl ester** is not readily available, Certificates of Analysis for commercially available standards confirm that the <sup>1</sup>H-NMR spectrum is consistent with the expected structure.[1] The following table outlines the anticipated chemical shifts based on the known structure and data from similar compounds.

Table 1: Predicted <sup>1</sup>H-NMR and <sup>13</sup>C-NMR Chemical Shifts



Assignment	Predicted <sup>1</sup> H-NMR Chemical Shift (ppm)	Predicted <sup>13</sup> C-NMR Chemical Shift (ppm)
C1-CH2	~3.0 - 3.5 (d)	~48.0
O-CH3	~3.8 (s)	~53.0
C4-H	~2.0 - 2.2 (m)	~42.5
C5, C6-H2	~1.4 - 2.1 (m)	~25.0, ~27.0
C7-CH3	~0.9 (s)	~19.0
C7-CH3	~1.1 (s)	~20.0
C2=O	-	~215.0
C1	-	~58.0
C7	-	~47.0
C3-H2	~1.9 - 2.5 (m)	~43.0

Note: Predicted values are based on the analysis of related camphor derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

# Infrared (IR) Spectroscopy

The IR spectrum of **camphor sulfonic acid methyl ester** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
C=O (ketone)	1730 - 1750 (strong)
S=O (sulfonate)	1350 - 1370 and 1170 - 1190 (strong, two bands)
C-O (ester)	1000 - 1300 (strong)
C-H (alkane)	2850 - 3000 (medium to strong)



### Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been reported. The molecular ion peak [M]<sup>+</sup> is expected at m/z 246. Key fragment ions observed in selective ion monitoring (SIM) mode provide insight into the fragmentation pattern of the molecule.

Table 3: Mass Spectrometry (MS) Data

m/z	Proposed Fragment Ion
246	[M] <sup>+</sup> Molecular ion
170.1	[M - SO2CH3]+
151.1	[C10H15O] <sup>+</sup>
109.1	[C7H9O] <sup>+</sup>
81.0	[C6H9] <sup>+</sup>

### **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

### **NMR Spectroscopy**

Sample Preparation:

- Dissolve 5-10 mg of **camphor sulfonic acid methyl ester** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### Instrumentation:

- A standard NMR spectrometer (e.g., 300 MHz or higher) is used.
- For <sup>1</sup>H-NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.



• For <sup>13</sup>C-NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

### Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Place the mixture in a pellet press and apply pressure to form a transparent pellet.
- Alternatively, the spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

#### Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (GC-MS)

#### Sample Preparation:

 Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

#### Instrumentation and Conditions:

- Gas Chromatograph (GC):
  - Column: A non-polar capillary column (e.g., HP-5MS).
  - Injector Temperature: ~250 °C.
  - Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation from any impurities.

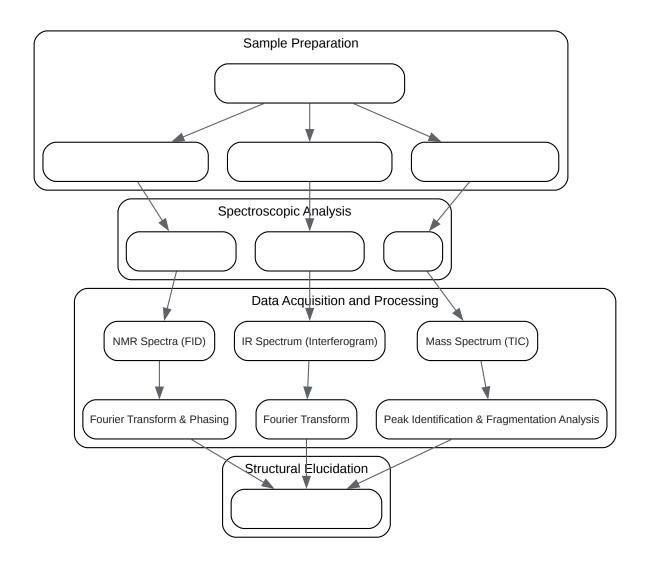


- Mass Spectrometer (MS):
  - o Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: A suitable range to detect the molecular ion and expected fragments (e.g., m/z 40-300).

# **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **camphor sulfonic acid methyl ester**.





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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for professionals engaged in the synthesis and analysis of **camphor sulfonic acid methyl ester**. The provided data and protocols are intended to facilitate efficient and accurate characterization of this important chemical entity.



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### References

- 1. cleanchemlab.com [cleanchemlab.com]
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